Tri-tert-butylphosphate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tri-tert-butylphosphate can be synthesized through the esterification of phosphoric acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, tris(1,1-dimethylethyl) ester involves large-scale esterification processes. The raw materials, phosphoric acid and tert-butyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .

Análisis De Reacciones Químicas

Types of Reactions

Tri-tert-butylphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid and tert-butyl alcohol.

Hydrolysis: In the presence of water, the ester can hydrolyze to yield phosphoric acid and tert-butyl alcohol.

Substitution: The ester can participate in substitution reactions where the tert-butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Substitution: Various alkylating or arylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Phosphoric acid and tert-butyl alcohol.

Hydrolysis: Phosphoric acid and tert-butyl alcohol.

Substitution: Depending on the substituent, different alkyl or aryl phosphates can be formed.

Aplicaciones Científicas De Investigación

Chemical Applications

TTBP is primarily utilized as a reagent and solvent in organic synthesis. Its properties make it suitable for various chemical reactions:

- Reagent in Organic Synthesis : TTBP serves as a solvent and reagent in the synthesis of complex organic compounds. It facilitates reactions such as oxidation and hydrolysis, yielding products like phosphoric acid and tert-butyl alcohol.

- Ligand in Catalysis : TTBP is used as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .

Table 1: Chemical Reactions Involving TTBP

| Reaction Type | Products Formed | Application |

|---|---|---|

| Oxidation | Phosphoric acid, tert-butyl alcohol | Organic synthesis |

| Hydrolysis | Phosphoric acid, tert-butyl alcohol | Solvent for chemical reactions |

| Cross-Coupling | Various organic compounds | Synthesis of pharmaceuticals |

Biological Applications

TTBP finds utility in biological research and applications:

- Biological Buffers : It is used to prepare buffers that stabilize pH levels in biological assays.

- Stabilizer for Enzymes : TTBP acts as a stabilizing agent for enzymes and proteins, enhancing their activity and shelf-life.

- Toxicological Studies : Recent studies have investigated the effects of TTBP on neurogenesis and motor functions, revealing that it can inhibit neural growth at certain concentrations, which has implications for understanding its environmental impact on vertebrate development .

Table 2: Biological Effects of TTBP

| Concentration (µM) | Effect on Motor Neurons | Observations |

|---|---|---|

| 10-20 | Inhibition of growth | Decreased spontaneous movement |

| 40-60 | Teratogenic effects observed | High lethality in embryos |

Industrial Applications

In industry, TTBP serves several critical functions:

- Plasticizer : It is used to enhance the flexibility and durability of polymers.

- Flame Retardant : TTBP is incorporated into materials to reduce flammability .

- Extraction Agent : It plays a role in the extraction of heavy metals such as uranium and thorium from ores, improving the efficiency of these processes .

Table 3: Industrial Uses of TTBP

| Application | Description |

|---|---|

| Plasticizer | Improves flexibility in polymer production |

| Flame Retardant | Reduces flammability in textiles and electronics |

| Metal Extraction | Effective in separating uranium and thorium |

Case Study 1: Environmental Impact Assessment

A study examined the environmental presence of TTBP due to its widespread industrial use. It highlighted the potential for bioaccumulation and toxicological effects on aquatic life, emphasizing the need for regulatory measures to manage its release into ecosystems .

Case Study 2: Pharmaceutical Development

TTBP has been employed in pharmaceutical formulations where it acts as an intermediate in synthesizing active pharmaceutical ingredients. Its ability to stabilize compounds during synthesis has been critical in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of phosphoric acid, tris(1,1-dimethylethyl) ester involves its ability to interact with various molecular targets. In biological systems, it can act as a stabilizer for enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. In chemical reactions, the ester can act as a solvent or reagent, facilitating the desired transformations by stabilizing intermediates and transition states .

Comparación Con Compuestos Similares

Tri-tert-butylphosphate can be compared with other similar compounds such as:

Phosphoric acid, tris(2-methylpropyl) ester: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.

Phosphoric acid, tris(1,1-dimethylpropyl) ester: Another similar compound with different alkyl groups, affecting its reactivity and applications.

This compound is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability in various applications .

Actividad Biológica

Tri-tert-butylphosphate (TBP) is an organophosphorus compound widely recognized for its applications in various industrial processes, particularly in the extraction of metals. However, its biological activity, especially regarding toxicity and potential health effects, has garnered significant attention in recent research. This article provides a detailed overview of the biological activity of TBP, supported by empirical data, case studies, and relevant research findings.

TBP is primarily used as a solvent and extractant in the nuclear industry, particularly in the PUREX process for reprocessing spent nuclear fuel. Its chemical structure allows it to effectively solvate metal ions, making it invaluable in hydrometallurgical processes. Additionally, TBP has been studied for its potential neurotoxic effects and its impact on embryonic development.

Toxicological Studies

1. Neurotoxicity and Developmental Effects

Recent studies have demonstrated that TBP can inhibit neurogenesis and motor functions in vertebrates. A study utilizing zebrafish embryos revealed that exposure to TBP at concentrations of 10-20 µM resulted in decreased spontaneous movement without affecting overall embryonic growth. In higher concentrations (40-60 µM), TBP was found to be teratogenic, indicating significant developmental toxicity .

| Concentration (µM) | Effect on Motor Functions | Effect on Embryonic Growth |

|---|---|---|

| 10-20 | Decreased movement | No significant effect |

| 40-60 | Teratogenic | No significant effect |

2. Carcinogenic Potential

TBP has been classified as an animal carcinogen based on dietary studies conducted over extended periods. In these studies, high doses led to cellular changes in the liver, kidney, and bladder of rodents. The No Observed Adverse Effect Level (NOAEL) for cytotoxicity was determined to be 200 ppm in rats .

The biological activity of TBP can be attributed to its metabolic pathways and interaction with cellular systems:

- Metabolism: TBP undergoes stepwise debutylation, producing various metabolites such as dibutyl hydrogen phosphate. These metabolites are primarily excreted through urine .

- Neurotoxicity: Studies indicate that TBP may cause reversible cholinesterase inhibition at high exposure levels, suggesting a mechanism of neurotoxicity that could affect motor function and development .

Case Studies

Case Study 1: Zebrafish Embryo Model

A recent experiment using zebrafish embryos highlighted the impact of TBP on motor neuron growth. The study found that treatment with TBP significantly reduced the frequency of spontaneous tail coiling at 22 and 28 hours post-fertilization (hpf), indicating impaired motor function .

Case Study 2: Long-term Dietary Exposure

In dietary studies involving rodents, prolonged exposure to TBP resulted in significant changes in organ weights and cellular structures within the liver and bladder. The findings suggest a potential risk for chronic health effects related to long-term exposure to TBP .

Propiedades

IUPAC Name |

tritert-butyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXYINNETWHZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

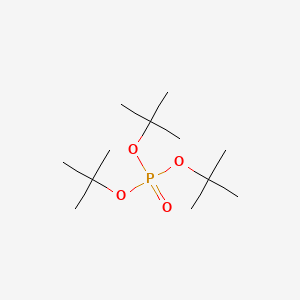

CC(C)(C)OP(=O)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174071 | |

| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20224-50-4 | |

| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, tris(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.